![molecular formula C9H8ClN3O2 B1317833 Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 936074-36-1](/img/structure/B1317833.png)

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

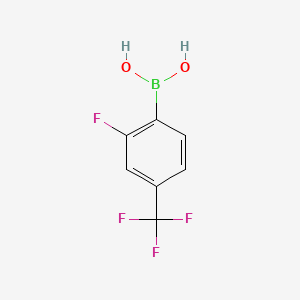

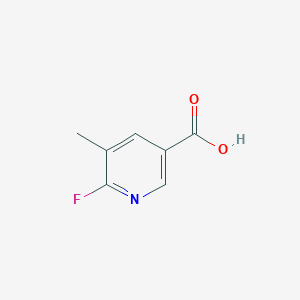

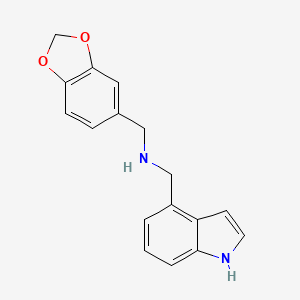

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has a molecular weight of 225.63 Da .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, often involves sequential site-selective cross-coupling reactions . For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives have been prepared from 2,6-dibromopyrazolo[1,5-a]pyrimidine .Molecular Structure Analysis

The InChI code for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, a category that includes Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pale-yellow to yellow-brown solid . It has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of novel disubstituted 2-(alkynyl, aryl and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives .

- Method : The compound is prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine .

- Results : The study resulted in a variety of novel disubstituted derivatives .

- Field : Pharmacology

- Application : The compound is used in pharmacological research to study the expression of genes and proteins involved in inflammatory pathways and ER stress pathway .

- Method : The study involved molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .

- Results : The study helped in understanding the mechanisms of action of the compound .

Synthesis of Novel Compounds

Pharmacological Evaluation

Safety And Hazards

Zukünftige Richtungen

Research into pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, continues to be a promising area of study. These compounds have potential applications in the treatment of various diseases, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Eigenschaften

IUPAC Name |

ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHZHABDIBXVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC(=CN2N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587978 |

Source

|

| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

936074-36-1 |

Source

|

| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)